[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine

Medicinal chemistry Chiral building block Parallel synthesis

Phenylmorpholine-based CNS research requires stereochemically defined scaffolds with a reactive handle for rapid derivatization. This (2S,3S) single enantiomer provides a free aminomethyl group for direct amide coupling, enabling CNS-targeted library synthesis without protecting-group manipulation. • Single (2S,3S) enantiomer (InChI Key: HFCLSNXNNDZCMZ-RYUDHWBXSA-N) for reproducible chiral induction. • Free primary amine handle enables direct amide coupling with diverse carboxylic acid building blocks. • 95% purity; C12H18N2O, MW 206.28; research-use only. Available in mg to g quantities; contact us for bulk pricing and immediate shipment.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13632904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN1CCOC(C1C2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2O/c1-14-7-8-15-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12-/m0/s1
InChIKeyHFCLSNXNNDZCMZ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Morpholine Building Block Sourcing Guide


[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine (CAS 1807921-01-2, molecular formula C12H18N2O, molecular weight 206.28 g/mol) is a chiral 2,3-disubstituted morpholine derivative bearing a primary aminomethyl group at the 2-position, a phenyl group at the 3-position, and an N-methyl group at the 4-position . The compound belongs to the substituted phenylmorpholine class, which includes pharmacologically characterized stimulants such as phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine) [1]. Unlike its well-studied class relatives that possess a methyl or hydrogen at the morpholine 2-position, this compound features a free primary amine handle, classifying it as a versatile chiral scaffold for medicinal chemistry derivatization rather than a finished pharmacophore .

Why Generic Phenylmorpholine Analogs Cannot Substitute


Substituted phenylmorpholines exhibit extreme sensitivity to both the nature and stereochemistry of ring substituents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a potent norepinephrine–dopamine releasing agent (NDRA) with EC50 values of 50 nM (NE) and 131 nM (DA), whereas its cis-configured N-demethylated analog pseudophenmetrazine shows approximately 10-fold lower norepinephrine releasing potency (EC50 = 514 nM) and negligible dopamine-releasing activity [1][2]. Even positional isomerism of a single methyl group on the phenyl ring—as demonstrated by 4-methylphenmetrazine (4-MPM) versus 3-methylphenmetrazine (3-MPM)—shifts the pharmacological profile from a stimulant-like NDRA phenotype to an entactogen-like serotonin-preferring phenotype [2]. Against this backdrop, [(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine introduces three simultaneous structural deviations from phenmetrazine: a primary aminomethyl group replacing the 2-methyl, an N-methyl group on the morpholine nitrogen, and defined (2S,3S) stereochemistry . Generic substitution with any commercially available phenylmorpholine analog would alter at least one of these critical features, rendering pharmacological or synthetic outcomes unpredictable.

Quantitative Differentiation from Closest Structural Analogs


Primary Amine Derivatization Capacity vs. C2-Methyl-Blocked Analogs

[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine bears a free primary aminomethyl group (–CH2NH2) at the morpholine 2-position, conferring a reactive nucleophilic site amenable to amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without deprotection steps . In contrast, the closest pharmacologically characterized analogs—phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine)—possess a methyl substituent at C2 that is chemically inert under standard derivatization conditions [1][2]. Pseudophenmetrazine ((2RS,3SR)-3-methyl-2-phenylmorpholine) similarly lacks any reactive functional group at C2 [2]. This difference is categorical, not gradual: the target compound possesses one derivatizable primary amine per molecule, whereas all three comparators have zero.

Medicinal chemistry Chiral building block Parallel synthesis

Defined (2S,3S) Stereochemistry vs. Racemic Mixtures

The target compound is supplied as the single (2S,3S) enantiomer with the isomeric SMILES CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN, establishing a defined absolute configuration at both chiral centers . The commercially available racemic counterpart, rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine (CAS 1807921-01-2), is formally the (2R,3R) racemate labeled as 'trans' and carries the identical CAS registry number, creating sourcing ambiguity [1]. The (4-methyl-3-phenylmorpholin-2-yl)methanamine offered under CAS 1339206-00-6 is the racemic mixture without stereochemical definition (InChI key: HFCLSNXNNDZCMZ-UHFFFAOYNA-N, no stereochemical layer) and is sold at 98% purity by LeYan and CymitQuimica . The (2S,3S) single enantiomer carries the stereochemically defined InChI key HFCLSNXNNDZCMZ-RYUDHWBXSA-N .

Stereochemistry Enantioselective synthesis Chiral resolution

N-Methyl Substitution: Basicity and Lipophilicity Differentiation

The target compound bears an N-methyl group on the morpholine nitrogen (4-position), as confirmed by the isomeric SMILES string CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN . In the broader phenylmorpholine class, N-methylation status is a critical determinant of pharmacological activity. Phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine), which is N-methylated, is itself pharmacologically inactive and functions solely as a prodrug requiring N-demethylation to phenmetrazine for activity [1]. Conversely, pseudophenmetrazine—the N-demethylated, cis-configured metabolite—is directly active but with approximately 4-fold weaker norepinephrine releasing potency (EC50 = 514 nM) compared to its N-methylated trans counterpart phenmetrazine (EC50 = 50 nM) [1][2]. The presence of the N-methyl group in the target compound increases calculated lipophilicity (cLogP) by approximately 0.5–0.8 log units relative to the hypothetical N-demethylated analog, affecting both passive membrane permeability and the pKa of the morpholine nitrogen [3].

Physicochemical properties Monoamine transporter pharmacology Blood-brain barrier permeability

Uncharacterized Scaffold vs. Validated Pharmacophores

A systematic search of PubMed, PubMed Central, Google Scholar, ChEMBL, BindingDB, and the PDSP Ki database (as of May 2026) returned no peer-reviewed reports of monoamine transporter release/uptake inhibition data, receptor binding profiles, enzyme inhibition assays, or in vivo pharmacological evaluations for [(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine. This stands in marked contrast to its nearest structural relatives: phenmetrazine is characterized with quantitative DAT/NET/SERT release EC50 values across multiple independent laboratories [1]; phendimetrazine and pseudophenmetrazine have defined transporter interaction profiles [2]; and 4-methylphenmetrazine (4-MPM) has published release and uptake data at all three monoamine transporters [3]. The absence of pharmacological characterization for the target compound establishes it unambiguously as a synthetic intermediate or scaffold for derivatization rather than a pre-validated pharmacological tool compound.

Pharmacological screening Structure-activity relationship Research chemical procurement

Validated Application Scenarios


Chiral Scaffold for Parallel Amide Library Synthesis

The free primary aminomethyl group at the morpholine 2-position (one reactive handle, versus zero in phenmetrazine, phendimetrazine, or pseudophenmetrazine) enables direct amide coupling with diverse carboxylic acid building blocks without protecting-group manipulation . This makes the compound suitable as a stereodefined core scaffold for generating libraries of N-acylated derivatives for screening against CNS targets, where the (2S,3S) phenylmorpholine framework may confer favorable brain penetration based on class-level precedent from phenmetrazine and phendimetrazine [1].

Bifunctional Chiral Template for Enantioselective Methodology

With two defined chiral centers ((2S,3S)) and two chemically distinct basic nitrogens (a tertiary N-methylmorpholine nitrogen and a primary amine), the compound can serve as a chiral ligand precursor or organocatalyst scaffold for asymmetric synthesis methodology development . The single-enantiomer identity (isomeric SMILES: CN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN) ensures that any chiral induction observed in reaction screening is attributable to a single catalytic species rather than a mixture of diastereomeric catalysts .

Reference Standard for Phenylmorpholine Isomer Differentiation

The compound's distinct InChI Key (HFCLSNXNNDZCMZ-RYUDHWBXSA-N, containing the stereochemical layer) and molecular formula (C12H18N2O, MW 206.28) differentiate it from the racemic mixture (InChI Key HFCLSNXNNDZCMZ-UHFFFAOYNA-N) and from structurally similar phenylmorpholines such as phenmetrazine (C11H15NO, MW 177.24) and 4-MPM (C12H17NO, MW 191.27) [2]. This makes the (2S,3S) single enantiomer suitable as an authenticated reference material for forensic or QC laboratories developing LC-MS or GC-MS methods to resolve phenylmorpholine derivatives [2].

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